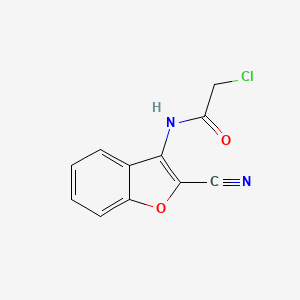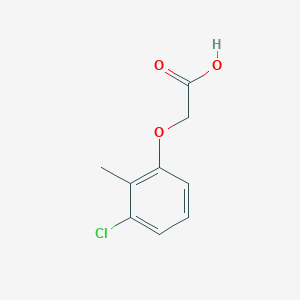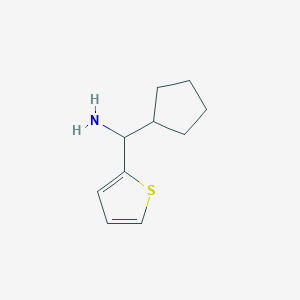
(2-phenoxyphenyl)urea
概要
説明
(2-Phenoxyphenyl)urea is an organic compound belonging to the class of ureas, characterized by the presence of a phenoxy group attached to the phenyl ring
作用機序
Target of Action
The primary target of (2-phenoxyphenyl)urea is Trypsin-1 . Trypsin-1 is a serine protease that plays a crucial role in protein digestion and other biological processes.
Mode of Action
It’s worth noting that similar compounds, such as diafenthiuron, are transformed into highly reactive metabolites that covalently and irreversibly bind to their targets .
Biochemical Pathways
Urea, a related compound, is a major product of nitrogen metabolism in mammals and is involved in theurea cycle , the first metabolic cycle to be discovered . This cycle converts highly toxic ammonia to urea for excretion .
Pharmacokinetics
It’s worth noting that similar compounds, such as diafenthiuron, are known to be highly soluble in organic solvents but poorly soluble in aqueous solutions . This could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.
Result of Action
Similar compounds, such as diafenthiuron, are known to inhibit mitochondrial atp synthase, impairing mitochondrial function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, diafenthiuron, a similar compound, is known to be non-persistent in most soil systems but may be very persistent in aquatic systems . It’s also worth noting that the compound’s solubility in organic solvents but poor solubility in aqueous solutions could influence its action in different environments .
準備方法
Synthetic Routes and Reaction Conditions
(2-Phenoxyphenyl)urea can be synthesized through several methods. One common approach involves the reaction of 2-phenoxyaniline with isocyanates under controlled conditions. Another method includes the nucleophilic addition of amines to potassium isocyanate in water, which is a mild and efficient process . The reaction conditions typically involve moderate temperatures and the use of catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound often employs scalable and environmentally friendly methods. One such method involves the use of microwave-assisted Staudinger–aza-Wittig reactions, which allow for the efficient synthesis of urea derivatives in a one-pot process . This method is advantageous due to its simplicity and scalability, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
(2-Phenoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted urea compounds.
科学的研究の応用
(2-Phenoxyphenyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial materials.
類似化合物との比較
Similar Compounds
1,3-Diphenylurea: Another urea derivative with similar structural features.
1-(3-tert-butyl-1-methylpyrazol-5-yl)-3-(4-chlorophenyl)urea: A compound with similar functional groups.
1-(4-chlorophenyl)-3-(3-chlorophenyl)-1,5,5-trimethyl-2-oxoimidazolidin-4-yl)urea: A structurally related compound.
Uniqueness
(2-Phenoxyphenyl)urea is unique due to its specific phenoxy group attached to the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields.
特性
IUPAC Name |
(2-phenoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-13(16)15-11-8-4-5-9-12(11)17-10-6-2-1-3-7-10/h1-9H,(H3,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKNHSZSXFGSQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-{3-[N'-(2-chloroacetyl)hydrazinecarbonyl]-5-nitrophenyl}acetamide](/img/structure/B6143189.png)
![N-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine](/img/structure/B6143198.png)



![2-{[5-(dimethylsulfamoyl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid](/img/structure/B6143223.png)



![({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amine](/img/structure/B6143249.png)

![1,3-dimethyl-5-[(methylamino)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6143272.png)
![2-chloro-N-[1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B6143274.png)

